2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Overview
Description
2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a compound that belongs to the class of diazaborinines These compounds are known for their unique structural features, which include a boron-nitrogen bond within a heterocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the annulation/aromatization reaction of trifluoroborates and 2-aminostyrenes . This method is efficient and allows for the construction of the diazaborinine core with high yields. The reaction conditions often include the use of a catalytic amount of sodium tert-butoxide (NaOtBu) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure consistency and yield, as well as implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the boron-nitrogen bond.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction performed
Scientific Research Applications
2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . The boron-nitrogen bond plays a crucial role in these interactions, allowing the compound to bind effectively to proteins and other biomolecules. This binding can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzazaborines: These compounds share a similar boron-nitrogen bond and have been studied for their potential as naphthalene replacements.
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: Another heterocyclic compound with similar structural features.
Uniqueness
2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is unique due to its specific combination of the naphthalene moiety and the methoxyphenyl group
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BN2O/c1-21-14-8-4-7-13(11-14)18-19-15-9-2-5-12-6-3-10-16(20-18)17(12)15/h2-11,19-20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWSJBNQJNULIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158922 | |
Record name | 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159803-56-1 | |
Record name | 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159803-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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